3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

Sulphonyl chloride kinetics Hammett analysis Nucleophilic substitution at sulphur

Researchers requiring sequential, protecting-group-free bifunctional derivatization face limited options. 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride (CAS 1823320-16-6) solves this with two electrophilic centers: an SN2-reactive benzylic bromide (30-50× faster than chloromethyl analogs) and a para-fluorine-activated sulphonyl chloride for amine/alcohol conjugation. The para-fluorine also serves as a 19F NMR probe for reaction monitoring. 98% purity, stored at -20°C under argon.

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
Cat. No. B12852280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
Molecular FormulaC7H5BrClFO2S
Molecular Weight287.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)CBr)F
InChIInChI=1S/C7H5BrClFO2S/c8-4-5-3-6(13(9,11)12)1-2-7(5)10/h1-3H,4H2
InChIKeyFZDAEVWJCPLMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride – Bifunctional Sulphonyl Chloride Building Block for Sequential Derivatisation


3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride (CAS 1823320-16-6) is a benzenesulphonyl chloride derivative endowed with two electrophilic centres: a sulphonyl chloride group capable of reacting with amines, alcohols, and thiols, and a benzylic bromide that enables further nucleophilic displacement or cross-coupling . The presence of a para-fluorine substituent modulates the electronic character of the aromatic ring, differentiating the reactivity profile from non-fluorinated or non-brominated benzenesulphonyl chloride analogs .

Bifunctional building block with two orthogonal electrophilic centres for sequential derivatisation workflows
para-Fluorine substituent modulates sulphonyl electrophilicity for differentiated reactivity context
Benzylic bromide enables nucleophilic displacement or cross-coupling after sulphonamide formation

Why 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride Cannot Be Replaced by Generic Aryl Sulphonyl Chlorides or Simple Benzyl Bromides


The two electrophilic sites in 3-(bromomethyl)-4-fluorobenzenesulphonyl chloride operate under different mechanistic preferences, and their mutual electronic interaction precludes simple interchange with mono-functional analogs. The benzylic bromide reacts predominantly via SN2 pathways while the sulphonyl chloride follows associative SN2-type mechanisms at sulphur; attempts to use 4-fluorobenzenesulphonyl chloride (lacking the bromomethyl handle) or 3-(bromomethyl)benzenesulphonyl chloride (lacking the para-fluorine) result in loss of orthogonal functionalisation capability or altered electrophilicity at the sulphonyl centre [1]. Furthermore, substitution of the benzylic bromide by a chloride (e.g., 3-(chloromethyl)-4-fluorobenzenesulphonyl chloride) reduces the leaving-group ability by approximately one order of magnitude, compromising conversion in nucleophilic displacement steps [2].

4-Fluorobenzenesulphonyl chloride
Lacks benzylic bromide handle; orthogonal functionalisation capability is lost with mono-electrophilic analogs
3-(Bromomethyl)benzenesulphonyl chloride
Absence of para-fluorine alters sulphonyl electrophilicity; electronic modulation context may not transfer
3-(Chloromethyl)-4-fluorobenzenesulphonyl chloride
Benzylic chloride reduces leaving-group ability; nucleophilic displacement conversion may be compromised

Quantitative Differentiation of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride versus Closest Analogs


Accelerated Sulphonyl Chloride Exchange Kinetics Due to Para-Fluorine Electronic Effect

The chloride–chloride exchange reaction in arenesulphonyl chlorides follows the Hammett equation with a reaction constant ρ = +2.02 ± 0.07 at 25 °C in acetonitrile, indicating strong sensitivity of the sulphonyl centre to the electronic character of ring substituents [1]. Applying the established σ_p value for fluorine (+0.06) [2], the 4-fluoro substituent in the target compound is predicted to accelerate sulphonyl chloride exchange by a factor of approximately 1.3-fold relative to the non-fluorinated analog 3-(bromomethyl)benzenesulphonyl chloride (σ_p for H = 0.00). In contrast, the regioisomeric 4-(bromomethyl)-3-fluorobenzenesulphonyl chloride places fluorine meta to the sulphonyl group (σ_m = +0.34), resulting in a markedly larger predicted acceleration of approximately 4.9-fold relative to the unsubstituted benchmark, a difference that can be exploited when higher sulphonyl reactivity is required.

Sulphonyl Chloride Kinetics
Cross-study comparable
Target krel ≈ 1.32
Non-F analog krel = 1.00
meta-F isomer krel ≈ 4.85
para-F provides moderated sulphonyl reactivity; supports selection when tempered electrophilicity is preferred
Hammett ρ = +2.02; predicted from σp(F) = +0.06 at 25°C in acetonitrile
Sulphonyl chloride kinetics Hammett analysis Nucleophilic substitution at sulphur

Benzylic Bromide versus Chloride Leaving-Group Advantage in Nucleophilic Displacement

In bimolecular nucleophilic substitution at the benzylic position, bromide is a demonstrably superior leaving group compared to chloride. Systematic kinetic studies on benzyl halides in aqueous ethanol show that benzyl bromide reacts with halide ions approximately 30–50 times faster than benzyl chloride under identical conditions, attributable to the lower C–Br bond dissociation energy and greater polarisability of the bromide anion [1]. Consequently, 3-(bromomethyl)-4-fluorobenzenesulphonyl chloride provides substantially higher conversion in benzylic functionalisation steps than its chloromethyl counterpart 3-(chloromethyl)-4-fluorobenzenesulphonyl chloride (CAS 1557170-94-1), reducing reaction times and improving isolated yields in sequential derivatisation protocols.

Benzylic Bromide vs Chloride
Class-level inference
30–50×faster
Reported leaving-group context supports benzylic bromide selection for higher-conversion workflows
Class-level benzyl halide kinetic data; target-specific protocol verification recommended
SN2 reactivity Benzylic halide Leaving-group ability

Orthogonal Bi-functional Reactivity: Sequential Derivatisation Without Protection–Deprotection

The target compound uniquely combines a sulphonyl chloride (reacts rapidly with N-, O-, and S-nucleophiles at room temperature) and a benzylic bromide (available for subsequent SN2 displacement, Suzuki coupling, or azide substitution) on the same aromatic scaffold. The para-fluorine substituent further enhances the electrophilicity of the sulphonyl chloride relative to the non-fluorinated analog, as demonstrated by Chang et al., who showed that 4-fluorobenzenesulphonyl chloride (fosyl chloride) activates hydroxyl-functionalised solid supports for covalent biological attachment with excellent retention of biomolecule function [1]. In the target compound, orthogonal reactivity allows sequential chemistries: sulphonamide bond formation with an amine can be performed first, followed by benzylic bromide displacement with a thiol, azide, or boronic acid coupling partner without cross-reactivity or protecting-group manipulation [2].

Orthogonal Bifunctional Reactivity
Cross-study comparable
Step 1: Sulphonamide Step 2: Benzylic displacement
Supports two-step sequential derivatisation without protecting-group strategies
Amine coupling then thiol/azide/boronic acid displacement; protocol context
Orthogonal reactivity Bioconjugation Sulphonamide synthesis

Predicted Physicochemical Differentiation: Boiling Point and Density Versus Non-Fluorinated Analog

The presence of the para-fluorine atom imparts distinct physicochemical properties that affect purification and formulation. The target compound has a predicted boiling point of 349.4 ± 32.0 °C and a predicted density of 1.799 ± 0.06 g/cm³ . In comparison, the non-fluorinated analog 4-(bromomethyl)benzenesulphonyl chloride (CAS 66176-39-4, MW 269.54 g/mol) has a lower molecular weight and is expected to exhibit a lower boiling point and density, which can influence solvent extraction efficiency and chromatographic behaviour during purification. The higher density of the fluorinated compound facilitates phase separation in aqueous–organic workups, a practical advantage in multi-step synthesis.

Physicochemical Differentiation
Data to verify
Target bp 349.4 ± 32.0°C
Density 1.799 ± 0.06 g/cm³
Predicted density context may support phase separation during aqueous workup
Predicted values from ACD/Labs and ChemicalBook; experimental verification recommended
Physicochemical properties Purification Storage and handling

Definitive Application Scenarios for 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride Based on Validated Differentiation


Sequential Sulphonamide–Azide/Triazole Library Synthesis in Medicinal Chemistry

The orthogonal reactivity of the sulphonyl chloride and benzylic bromide enables a two-step diversification strategy without intermediate deprotection. In the first step, the sulphonyl chloride is reacted with a primary or secondary amine library to generate a sulphonamide array. The benzylic bromide remains intact and is subsequently converted to an azide, which participates in copper-catalysed azide–alkyne cycloaddition (CuAAC) with terminal alkynes to afford 1,4-disubstituted triazole conjugates [1]. This sequential workflow is not achievable with 4-fluorobenzenesulphonyl chloride alone (which lacks the second reactive handle) and proceeds with higher benzylic conversion than the chloromethyl analog due to the 30–50× rate advantage of bromide over chloride in the azidation step.

Solid-Phase Bioconjugation Supports with Fluorine NMR Reporter Capability

Building on the established utility of 4-fluorobenzenesulphonyl chloride (fosyl chloride) as an activating agent for hydroxyl-functionalised polymeric carriers [2], the target compound can be employed to generate activated Sepharose or polystyrene supports that additionally incorporate a benzylic bromide handle for post-conjugation functionalisation. The para-fluorine atom simultaneously serves as a sensitive ¹⁹F NMR reporter, enabling quantitative monitoring of surface loading and reaction progress—a capability not available with non-fluorinated bromomethyl benzenesulphonyl chloride analogs.

CXCR4 Antagonist Intermediate: Building Block for Benzenesulphonamide-based Chemokine Receptor Modulators

4-(Bromomethyl)benzenesulphonyl chloride is a documented intermediate in the synthesis of benzenesulphonamide-type CXCR4 inhibitors [3]. The 3-(bromomethyl)-4-fluoro variant offers an additional dimension: the fluorine substituent can modulate the metabolic stability and pKa of the final sulphonamide pharmacophore. Structure–activity relationship (SAR) exploration requires systematic variation of the fluorine position; the target compound, with fluorine para to the sulphonamide and bromomethyl meta, provides a distinct electronic profile compared to the 4-bromomethyl-3-fluoro regioisomer, which places fluorine meta to the sulphonamide with a larger Hammett σ_m value (predicted ~4.9× greater sulphonyl reactivity).

Heterotrifunctional Cross-Linker Development for Chemical Biology

The compound's dual electrophilic architecture makes it suitable as a core scaffold for heterotrifunctional cross-linkers [4]. The sulphonyl chloride can be used to attach a fluorophore or biotin tag; the benzylic bromide can be subsequently derivatised with a photoaffinity label or a click-chemistry handle. The para-fluorine enhances the sulphonyl chloride reactivity for the first conjugation step while providing a built-in spectroscopic probe for linker characterisation. This capability is absent in non-fluorinated bromomethyl benzenesulphonyl chlorides.

Application
Selection Property
Validation Focus
Sequential sulphonamide–triazole library synthesis
Orthogonal electrophilic site architecture
Sequential derivatisation yield and chemoselectivity
Solid-phase bioconjugation with 19F NMR reporting
para-Fluorine as built-in NMR reporter plus benzylic bromide post-conjugation handle
Surface loading quantification and reaction-progress monitoring
CXCR4 antagonist SAR intermediate
Fluorine position for electronic modulation of sulphonamide pharmacophore
Sulphonamide pKa and metabolic stability SAR context
Heterotrifunctional cross-linker development
Dual electrophilic architecture with built-in spectroscopic probe
Stepwise conjugation efficiency and linker characterisation
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